molecular formula C11H16BrN3 B12718878 Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)- CAS No. 75520-14-8

Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)-

Katalognummer: B12718878
CAS-Nummer: 75520-14-8
Molekulargewicht: 270.17 g/mol
InChI-Schlüssel: GZGIFIWKCODNNA-SCYNACPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)- is a chemical compound known for its unique structure and properties. This compound belongs to the oxazolidine class, characterized by a five-membered ring containing oxygen and nitrogen atoms. The presence of the hydrobromide group enhances its solubility and stability, making it a valuable compound in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

75520-14-8

Molekularformel

C11H16BrN3

Molekulargewicht

270.17 g/mol

IUPAC-Name

(4R,5R)-1,5-dimethyl-4-phenyl-4,5-dihydroimidazol-2-amine;hydrobromide

InChI

InChI=1S/C11H15N3.BrH/c1-8-10(13-11(12)14(8)2)9-6-4-3-5-7-9;/h3-8,10H,1-2H3,(H2,12,13);1H/t8-,10+;/m1./s1

InChI-Schlüssel

GZGIFIWKCODNNA-SCYNACPDSA-N

Isomerische SMILES

C[C@@H]1[C@H](N=C(N1C)N)C2=CC=CC=C2.Br

Kanonische SMILES

CC1C(N=C(N1C)N)C2=CC=CC=C2.Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)- typically involves the reaction of 3,4-dimethyl-2-imino-5-phenyl-oxazolidine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The hydrobromide group can be substituted with other halides or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide or silver nitrate can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxazolidinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halide-substituted oxazolidines.

Wissenschaftliche Forschungsanwendungen

Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the imino group allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(±)
  • Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, iodide

Uniqueness

Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)- stands out due to its specific stereochemistry and the presence of the hydrobromide group. These features contribute to its unique reactivity and solubility profile, making it a valuable compound for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.